

Application Notes: Mal-amido-PEG9-NHS Ester in Antibody-Drug Conjugate (ADC) Development

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Compound of Interest		
Compound Name:	Mal-amido-PEG9-NHS ester	
Cat. No.:	B8246654	Get Quote

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the antigen-targeting specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic small molecules.[1] This synergy allows for the selective delivery of toxic payloads to cancer cells, minimizing systemic toxicity and enhancing the therapeutic window.[2] The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy.[3]

Mal-amido-PEG9-NHS ester is a heterobifunctional, non-cleavable linker designed for ADC development.[4][5] It features two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester for reaction with primary amines (like lysine residues on the antibody) and a maleimide group for covalent linkage with sulfhydryl (thiol) groups.[5][6] The inclusion of a nine-unit polyethylene glycol (PEG9) spacer enhances water solubility, reduces aggregation, and improves the overall pharmacokinetic profile of the resulting ADC.[3][7]

Principle of Operation

The utility of **Mal-amido-PEG9-NHS ester** lies in its dual-reactivity, enabling a controlled, two-step conjugation process.

Amine-Reactive NHS Ester: The NHS ester group reacts efficiently with primary amines,
 such as the ε-amino group of lysine residues on the surface of a monoclonal antibody.[8]







This reaction, typically performed at a pH of 7.2-8.5, forms a stable and irreversible amide bond.[8][9]

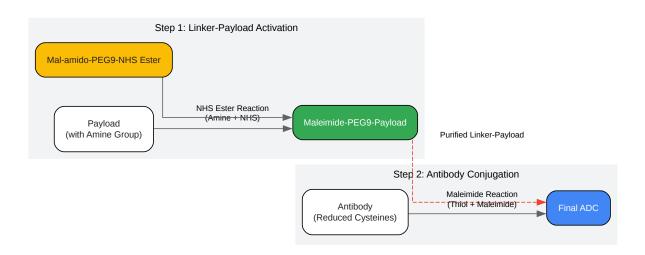
• Thiol-Reactive Maleimide: The maleimide group specifically reacts with sulfhydryl (thiol) groups via a Michael addition reaction to form a stable thioether bond.[10][11] This is commonly used to conjugate payloads that have been functionalized with a thiol handle or to target reduced cysteine residues within the antibody's hinge region.[11] The optimal pH for this reaction is between 6.5 and 7.5, where the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[10][11]

The hydrophilic PEG9 chain serves as a flexible spacer, which can improve the solubility and stability of the ADC, reduce immunogenicity, and prolong its circulation half-life.[2][3][12] This is particularly advantageous when conjugating hydrophobic payloads, as it helps prevent aggregation and allows for a higher drug-to-antibody ratio (DAR).[3][13]

Logical Workflow for ADC Synthesis

The heterobifunctional nature of the linker allows for a strategic, sequential conjugation that minimizes undesirable side reactions such as antibody crosslinking.[14] The most common approach is a two-step process where the linker is first reacted with the payload, and the resulting linker-payload complex is then conjugated to the antibody.





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Caption: Two-step conjugation workflow using Mal-amido-PEG9-NHS ester.

Physicochemical and Reaction Properties

The properties of the Mal-amido-PEG9-NHS ester linker are summarized below.



Property	Value/Description	Reference
Chemical Formula	C32H51N3O16	[5]
Molecular Weight	733.8 g/mol	[5]
Reactive Group 1	N-Hydroxysuccinimide (NHS) Ester	[5]
Target for Group 1	Primary Amines (-NH2)	[6]
Optimal pH (Group 1)	7.2 - 8.5	[8][9]
Reactive Group 2	Maleimide	[5]
Target for Group 2	Sulfhydryls / Thiols (-SH)	[6]
Optimal pH (Group 2)	6.5 - 7.5	[11]
Spacer Arm	PEG9 (Polyethylene glycol, 9 units)	[5]
Storage Conditions	-20°C, under desiccant	[5][15]

Experimental Protocols

Protocol 1: Two-Step Cysteine-Directed Antibody Conjugation

This protocol describes the reduction of native interchain disulfide bonds in an antibody followed by conjugation with a pre-prepared Maleimide-PEG9-Payload complex.

A. Materials and Reagents:

- Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
- Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)[16]
- Conjugation Buffer: Phosphate buffer (50 mM) with NaCl (50 mM) and EDTA (2 mM), pH
 7.5[16]
- Maleimide-PEG9-Payload complex, dissolved in DMSO



- Quenching Reagent: N-acetylcysteine or L-cysteine[14]
- Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
 [16]

B. Procedure:

- Antibody Reduction:
 - Prepare the antibody solution to a concentration of 5-10 mg/mL in conjugation buffer.[17]
 - Add a calculated molar excess of reducing agent (e.g., 50-100 fold molar excess of TCEP) to the antibody solution to partially reduce the interchain disulfide bonds.[16][17] The exact amount should be optimized to achieve the desired number of free thiols.
 - Incubate the reaction at 37°C for 30-60 minutes.[16]
 - Immediately remove the excess reducing agent by passing the solution through a desalting column equilibrated with conjugation buffer.[16]
- Conjugation Reaction:
 - Determine the concentration of the reduced antibody and the number of free thiols per antibody (Ellman's test).[16]
 - Cool the reduced antibody solution on ice.[16]
 - Add a 10-20 fold molar excess of the Maleimide-PEG9-Payload solution (relative to available thiol groups) to the antibody solution. The final concentration of DMSO should ideally be kept below 10%.[15][17]
 - Incubate the reaction for 1-2 hours at 4°C or room temperature, protected from light.[17]
 [18]
- · Quenching and Purification:
 - Quench any unreacted maleimide groups by adding a 20-fold molar excess of N-acetylcysteine and incubating for an additional 20 minutes.[14][18]



- Purify the resulting ADC from excess linker-payload and quenching reagent using a preequilibrated SEC column.[17]
- Collect the protein-containing fractions and concentrate if necessary.

Protocol 2: Characterization of the ADC - Drug-to-Antibody Ratio (DAR) Determination

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that defines the average number of drug molecules conjugated to each antibody.[19][20]

A. Method: UV-Vis Spectrophotometry

This is a straightforward method for estimating the average DAR.[21]

- Measure the absorbance of the purified ADC solution at two wavelengths:
 - 280 nm (for antibody concentration)
 - A wavelength corresponding to the absorbance maximum of the payload.
- Calculate the antibody concentration using its known extinction coefficient at 280 nm, after correcting for the payload's absorbance at this wavelength.
- Calculate the payload concentration using its known extinction coefficient.
- The DAR is calculated as the molar ratio of the payload to the antibody.
- B. Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a more detailed analysis, revealing the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).[1][19]

- The ADC sample may be analyzed intact or after deglycosylation to simplify the mass spectrum.[1] For cysteine-conjugated ADCs, analysis under non-denaturing conditions is preferred.[21]
- Inject the ADC sample into an LC-MS system.



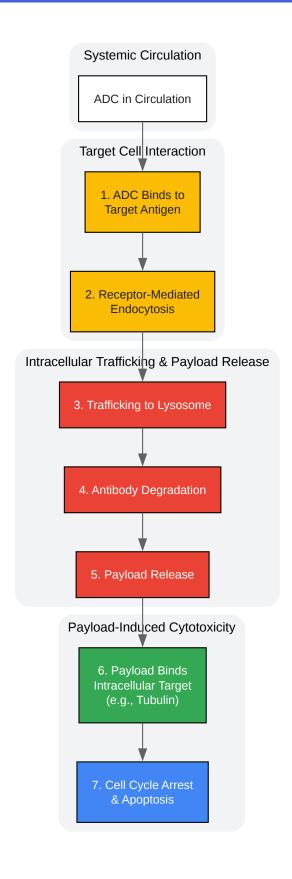
- Deconvolute the resulting mass spectrum to determine the molecular weights of the different species present.
- Calculate the weighted average DAR based on the relative abundance (peak area) of each species.[21]

Parameter	Typical Range	Method of Determination
Drug-to-Antibody Ratio (DAR)	2 - 4 (for cysteine conjugates)	UV-Vis, HIC, LC-MS[16][19]
ADC Purity / Aggregates	>95% monomer	Size-Exclusion Chromatography (SEC)
Conjugation Efficiency	Variable (Optimization required)	LC-MS, HIC
In Vitro Cytotoxicity (IC50)	Payload-dependent (nM range)	Cell-based viability assays

Mechanism of Action and Cellular Fate

Once administered, the ADC undergoes a multi-step process to deliver its cytotoxic payload to the target cancer cell. This process is critical for the therapeutic efficacy of the ADC.





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